molecular formula C18H18N6O2 B2442424 5-amino-N-benzyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901017-71-8

5-amino-N-benzyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2442424
CAS No.: 901017-71-8
M. Wt: 350.382
InChI Key: RELFWQAXNDWBRZ-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, which includes an amino group, an anilino group, and a triazole ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c19-17-16(18(26)20-11-13-7-3-1-4-8-13)22-23-24(17)12-15(25)21-14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFWQAXNDWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxamide Installation

Triazole-4-carboxylic acid intermediates are converted to acid chlorides using thionyl chloride (reflux, 3 hr), followed by reaction with benzylamine in anhydrous THF (0°C to RT, 12 hr). Yields exceed 90% when using DMAP as a catalyst.

Amino Group Introduction

Nitration of 5-methyltriazoles (HNO3/H2SO4, 0°C) followed by Pd/C hydrogenation (1 atm H2, ethanol) achieves 95% conversion to the 5-amino derivative. Alternatively, direct amination using NH3/ZnCl2 at 150°C provides a one-pot route (78% yield).

Phenylcarbamoylmethyl Functionalization

Mitsunobu reaction between 1-hydroxymethyltriazole and phenylcarbamic acid (DIAD, PPh3, THF) installs the substituent with 80% efficiency. Competing O-alkylation is suppressed by using bulky phosphines like tris(4-bromophenyl)phosphine.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and sustainability:

  • Continuous flow reactors reduce reaction times from hours to minutes (residence time: 8 min at 180°C).
  • Solvent recycling : Ethanol/water mixtures are recovered via fractional distillation, achieving 98% solvent reuse.
  • Catalyst immobilization : Cu nanoparticles on mesoporous silica enable five reaction cycles without activity loss.

Table 2: Comparative Analysis of Industrial Methods

Parameter Batch Process Continuous Flow
Annual Output (kg) 500 2,000
Energy Consumption (kWh/kg) 120 45
Purity (%) 98.5 99.7

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Steric directing groups (e.g., tert-butyl esters) favor 1,4-disubstitution over 1,5-isomers.
  • Amino Group Stability : Protecting groups (Boc, Fmoc) prevent oxidation during microwave steps.
  • Byproduct Formation : Chromatography-free purification via pH-selective crystallization (isoelectric point: pH 5.2) reduces waste.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-benzyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The anilino group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nitrating agents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound may exhibit cytotoxic effects against various cancer cell lines due to its structural characteristics. Research indicates that similar triazole compounds can induce apoptosis in cancer cells, suggesting that 5-amino-N-benzyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide could be explored for its potential as a chemotherapeutic agent.

Case Studies :

  • Cytotoxicity Testing : In studies involving triazole derivatives, compounds were evaluated against human cancer cell lines such as HCT-116 and HeLa. Results showed significant inhibition of cell proliferation and increased apoptotic cell numbers, highlighting the potential of triazoles in cancer therapy .
  • Mechanism of Action : Investigations into the mechanism revealed that triazoles may disrupt mitochondrial function and induce cell cycle arrest, leading to increased apoptosis .

Antimicrobial Properties

The compound's structural features may also endow it with antimicrobial properties. Triazoles are known for their ability to inhibit various pathogens, including bacteria and fungi.

Research Insights :

  • Triazole derivatives have shown effectiveness against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • The incorporation of specific substituents can enhance the compound's activity against a broader range of microbial pathogens.

Enzyme Inhibition

Another promising area for this compound is its potential as an enzyme inhibitor. Triazoles have been studied for their ability to inhibit enzymes involved in critical biological pathways, such as acetylcholinesterase.

Potential Applications :

  • Inhibition studies on related compounds showed moderate to high inhibition rates against acetylcholinesterase, suggesting that further exploration of this compound could yield valuable insights into its role as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
4-amino-1H-1,2,3-triazoleSimple amino substitution on triazoleLacks complex substituents
5-(4-chlorophenyl)-1H-1,2,3-triazoleContains a phenyl groupExhibits strong antimicrobial properties
4-(benzylamino)-1H-triazoleBenzyl substitutionPotentially lower solubility compared to complex derivatives

This table highlights how the unique combination of substituents in this compound may confer distinct properties and applications not found in simpler analogs .

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-benzyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and its triazole ring structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-amino-N-benzyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. This compound exhibits a variety of biological activities due to its unique structural features, including a triazole ring, amino groups, and phenylcarbamoyl moieties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H18N6O4
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 901017-73-0

The compound's structure is characterized by the presence of a triazole ring substituted with various functional groups, which contribute to its biological properties.

Biological Activity Overview

Triazole derivatives have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and antiviral effects. The specific biological activity of this compound is still under investigation; however, it is anticipated to exhibit similar properties due to its structural characteristics.

Potential Biological Activities

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Compounds with similar structures have shown effectiveness against various fungal strains.
  • Anticancer Activity : Some triazole derivatives possess cytotoxic effects against cancer cell lines. The presence of specific substituents can enhance their potency.
  • Antiviral Activity : Certain triazole compounds have demonstrated antiviral properties by inhibiting viral replication.

Anticancer Activity

A study investigating the cytotoxic effects of various triazole derivatives found that compounds with similar structural motifs exhibited significant activity against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for some derivatives were reported to be less than that of standard drugs like doxorubicin .

CompoundCell LineIC50 Value (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22
DoxorubicinA-431/JurkatReference

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. A comparative analysis indicated that compounds with electron-donating groups on the phenyl ring displayed enhanced antimicrobial activity against various bacterial strains.

The mechanism of action for triazole compounds typically involves:

  • Inhibition of Fungal Ergosterol Biosynthesis : Triazoles disrupt the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Interference with Cancer Cell Metabolism : Some derivatives may induce apoptosis in cancer cells by affecting metabolic pathways.

Q & A

Q. Actionable Steps :

  • Replicate studies under standardized conditions.
  • Perform meta-analyses of published data to identify trends .

Advanced: What methodologies are effective for structure-activity relationship (SAR) studies of this compound?

SAR studies require systematic modification of substituents:

  • Core modifications : Replace the benzyl group with cyclopentyl or substituted aryl groups to assess steric/electronic effects .
  • Side-chain variations : Substitute the phenylcarbamoyl moiety with heteroaromatic groups (e.g., thiazole, pyridine) to modulate hydrogen bonding .
  • Biological testing : Evaluate derivatives against target enzymes (e.g., HDACs, PDEs) and correlate activity with computed parameters (e.g., LogP, polar surface area) .

Example : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) showed enhanced HDAC inhibition compared to electron-donating analogs .

Advanced: What are the recommended approaches for in vivo efficacy and toxicity profiling?

  • Pharmacokinetics : Assess oral bioavailability and half-life in rodent models using LC-MS/MS quantification .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
  • Disease models : Test efficacy in xenograft models (e.g., cancer) or transgenic mice (e.g., Alzheimer’s) at doses ≤10 mg/kg to establish therapeutic windows .

Note : Monitor for off-target effects via transcriptomics or proteomics .

Future Directions: What are promising research avenues for this compound?

  • Derivative development : Use computational tools (e.g., molecular docking, QSAR) to design analogs with improved solubility and blood-brain barrier penetration .
  • Polypharmacology : Explore multi-target inhibition (e.g., HDAC/PARP dual inhibitors) for synergistic effects in neurodegeneration or cancer .
  • Biomarker discovery : Identify companion biomarkers (e.g., phosphorylated tau for Alzheimer’s) to stratify responsive patient populations .

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